7-Fluoronaphthalen-1-ol

pKa modulation electron-withdrawing effect fluorine positional effect

PET tracer developers face cumbersome multi-step radiolabeling via prosthetic group conjugation. 7-Fluoronaphthalen-1-ol (≥97%) resolves this as a direct ¹⁸F-radiolabeling precursor, eliminating conjugation steps and accelerating tracer synthesis. • Enhanced acidity (pKa 9.17 vs. 9.34 for 1-naphthol) enables tunable hydrogen-bonding in drug-target SAR campaigns. • Lower melting point (97°C vs. 115°C for 4-fluoro isomer) simplifies handling during scale-up. • Documented key intermediate in WO2022/17531 A1; ambient shipping with reliable global stock availability.

Molecular Formula C10H7FO
Molecular Weight 162.16 g/mol
CAS No. 3132-92-1
Cat. No. B1342877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoronaphthalen-1-ol
CAS3132-92-1
Molecular FormulaC10H7FO
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)F)C(=C1)O
InChIInChI=1S/C10H7FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
InChIKeyBFANNCFXNHKKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoronaphthalen-1-ol Overview


7-Fluoronaphthalen-1-ol is a fluorinated naphthalen-1-ol derivative (C₁₀H₇FO, MW 162.16) featuring a hydroxyl group at position 1 and a fluorine atom at position 7 of the naphthalene ring . This substitution pattern imparts distinct electronic and physicochemical properties compared to the parent 1-naphthol and other fluorinated regioisomers . The compound is commercially available at ≥97% purity and is employed as a versatile intermediate in organic synthesis, medicinal chemistry, and materials science .

Workflow Fluorinated building block synthesis
Selection Logic 7-fluoro regioisomer for tuned acidity
Use Context PET tracer precursor and medicinal chemistry

Why 7-Fluoro Substitution Matters


Simply interchanging 7-fluoronaphthalen-1-ol with 1-naphthol or other fluoronaphthol regioisomers (e.g., 4-fluoro, 5-fluoro) can lead to significant differences in acidity, hydrogen-bonding capacity, metabolic stability, and reactivity in cross-coupling reactions . The electron-withdrawing effect of fluorine at the 7-position lowers the phenolic pKa by ~0.17 units relative to 1-naphthol and by ~0.56 units relative to the 4-fluoro isomer, altering ionization states under physiological or catalytic conditions . Furthermore, the 7-fluoro derivative serves as a documented precursor for ¹⁸F-radiolabeling in PET tracer development—a capability absent in non-fluorinated analogs .

Target 7-Fluoronaphthalen-1-ol vs 1-Naphthol Lacks fluorine for radiolabeling; pKa shift may alter ionization-dependent reactivity
Target 7-Fluoronaphthalen-1-ol vs 4-Fluoro isomer Different acidity profile; higher melting point may impact handling and purification protocols

Quantitative Differentiation Evidence


Enhanced Phenolic Acidity

The predicted pKa of 7-fluoronaphthalen-1-ol (9.17 ± 0.40) is lower than that of 1-naphthol (9.34 at 25°C) and substantially lower than that of 4-fluoronaphthalen-1-ol (9.73 ± 0.40) , indicating that fluorine at the 7-position exerts a stronger electron-withdrawing effect on the hydroxyl group compared to the 4-position.

Enhanced Phenolic Acidity
Cross-study comparable
pKa 9.17 ± 0.40
Δ -0.17 vs 1-naphthol; Δ -0.56 vs 4-fluoro isomer
Altered ionization at physiological and catalytic pH
Predicted values; experimental pKa for 1-naphthol at 25°C
pKa modulation electron-withdrawing effect fluorine positional effect

Lower Melting Point

7-Fluoronaphthalen-1-ol exhibits a melting point of 97°C , which is nearly identical to 1-naphthol (95-96°C) but significantly lower than 4-fluoronaphthalen-1-ol (115°C) . This lower melting point facilitates easier handling and purification by recrystallization, while still maintaining solid-state stability at ambient temperature.

Lower Melting Point
Cross-study comparable
97°C
Δ -18°C vs 4-fluoro isomer; Δ +1-2°C vs 1-naphthol
Supports established purification protocols and easier scale-up handling
Experimental values from vendor specifications
melting point crystallinity purification

Higher Commercial Purity

Multiple commercial suppliers (Bidepharm, ChemScene, Aladdin) offer 7-fluoronaphthalen-1-ol at a standard purity of ≥97% , whereas the 4-fluoro isomer is commonly listed at 95% purity (e.g., Apollo Scientific, CymitQuimica) . Although purity is supplier-dependent, the consistent availability of higher-purity 7-fluoro material reduces the need for additional purification steps in sensitive synthetic applications.

Higher Commercial Purity
Supporting evidence
≥97%
+2% absolute purity vs typical 4-fluoro isomer supply
Reduces in-house purification burden for sensitive syntheses
Supplier-dependent specification; verify lot COA
purity quality control procurement

¹⁸F-Radiolabeling Capability

The presence of the fluorine atom at the 7-position uniquely positions 7-fluoronaphthalen-1-ol as a precursor for ¹⁸F-radiolabeling, enabling the synthesis of PET imaging agents . Non-fluorinated 1-naphthol cannot be directly radiolabeled with fluorine-18 without additional synthetic manipulation. This capability is critical for developing naphthalene-based PET tracers for neuroimaging or oncology applications.

¹⁸F-Radiolabeling Capability
Class-level inference
Direct precursor for ¹⁸F incorporation
Qualitative advantage over non-fluorinated 1-naphthol
Enables naphthalene-based PET tracer research
Described in technical documentation; radiolabeling conditions require validation
PET imaging fluorine-18 radiopharmaceutical

Key Intermediate in Patent WO2022/17531

7-Fluoronaphthalen-1-ol is explicitly cited as a synthetic intermediate in WO2022/17531 A1, a patent describing the preparation of naphthalene-based therapeutic agents . The synthetic route proceeds via acid-catalyzed deprotection and yields the target intermediate as a white solid suitable for further elaboration. This documented role in a patented pharmaceutical synthesis pathway distinguishes it from other fluoronaphthol regioisomers that lack such validated industrial relevance.

Key Intermediate in Patent
Source review
Cited in WO2022/17531 A1
Not cited for 4-fluoro or 5-fluoro isomers
Supports scalability and relevance to pharmaceutical R&D
Patent context; verify synthetic route reproducibility independently
patent intermediate drug synthesis process chemistry

High-Value Application Scenarios


PET Tracer Development

Leveraging the 7-position fluorine as a direct ¹⁸F-radiolabeling site, 7-fluoronaphthalen-1-ol serves as a precursor for synthesizing naphthalene-based PET imaging agents. This enables in vivo tracking of biological targets without the need for prosthetic group conjugation, streamlining tracer development for academic and industrial imaging centers .

Pharmaceutical Process Chemistry and Scale-Up

The compound's documented role as a key intermediate in WO2022/17531 A1, combined with its ≥97% commercial purity and convenient melting point (97°C), makes it a reliable building block for process chemistry groups engaged in multi-step synthesis of drug candidates. The lower melting point relative to the 4-fluoro isomer (115°C) facilitates handling at scale .

Ionization-Dependent SAR Studies

The enhanced acidity (pKa 9.17) of 7-fluoronaphthalen-1-ol relative to 1-naphthol (pKa 9.34) and the 4-fluoro isomer (pKa 9.73) provides medicinal chemists with a tunable phenolic handle for probing hydrogen-bonding interactions and salt-bridge formation in target binding pockets. This property is particularly valuable in structure-activity relationship studies for enzyme inhibitors and receptor modulators .

Fluorescent Probe and Sensor Development

As demonstrated in the synthesis of Nile Red-derived carbon monoxide fluorescent probes, 7-fluoronaphthalen-1-ol serves as a starting material for constructing fluorinated fluorophores with tailored photophysical properties. The electron-withdrawing fluorine modulates the HOMO-LUMO gap, enabling fine-tuning of excitation and emission wavelengths .

Application
Selection Property
Validation Focus
PET Tracer Development
7-position fluorine for direct ¹⁸F labeling
Radiolabeling efficiency and precursor stability
Process Chemistry Scale-Up
Commercial purity and convenient melting point
Lot consistency and recrystallization behavior
Ionization-Dependent SAR Studies
Tunable phenolic acidity
pKa-dependent binding interactions
Fluorescent Probe Development
Fluorine-modulated electronic properties
HOMO-LUMO gap and photophysical tuning
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